2-(5-bromo-2-fluorophenyl)propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1543064-27-2 |
|---|---|
Molecular Formula |
C9H8BrFO2 |
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrFO2/c1-5(9(12)13)7-4-6(10)2-3-8(7)11/h2-5H,1H3,(H,12,13) |
InChI Key |
CJHSIUMIQJTQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Contextualization of Substituted Phenylpropanoic Acids in Advanced Organic Synthesis
Substituted phenylpropanoic acids represent a significant class of compounds in organic chemistry, recognized for their versatile applications, particularly in the pharmaceutical industry. These structures are core components of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, which are widely used to manage pain and inflammation. researchgate.netbiosynth.com The biological activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net
The synthesis of substituted phenylpropanoic acids has been a subject of extensive research, leading to the development of various synthetic methodologies. These methods often involve multi-step sequences to introduce the desired substituents onto the phenyl ring and construct the propanoic acid side chain. nih.gov The continuous effort to refine these synthetic routes aims to improve efficiency, yield, and stereoselectivity, which is crucial for producing enantiomerically pure therapeutic agents.
Significance of Halogenated Aromatic Systems in Modern Chemical Transformations
The presence of halogen atoms on an aromatic ring, as seen in 2-(5-bromo-2-fluorophenyl)propanoic acid, imparts unique chemical reactivity and physical properties to the molecule. Halogenated aromatic compounds are pivotal intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. google.com The differential reactivity of various halogens (e.g., bromine vs. fluorine) allows for selective transformations, a cornerstone of modern synthetic strategy.
For instance, the bromine atom in such a system can readily participate in cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, on the other hand, can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The strategic placement of halogens on an aromatic ring can therefore be a powerful tool for fine-tuning the characteristics of a molecule for a specific application.
Overview of Academic Research Trajectories for 2 5 Bromo 2 Fluorophenyl Propanoic Acid
While extensive research exists for the broader class of substituted phenylpropanoic acids, specific academic studies focusing solely on 2-(5-bromo-2-fluorophenyl)propanoic acid are not widely documented in publicly available literature. Much of the available information comes from chemical suppliers, which provide basic physical and chemical data.
However, research on closely related isomers and derivatives provides insights into the potential research directions for this compound. For example, studies on other halogenated phenylpropanoic acids have explored their potential as anti-inflammatory agents. nih.gov Research into the synthesis of precursors, such as 5-bromo-2-fluorobenzeneboronic acid, which can be used to create the 5-bromo-2-fluorophenyl moiety, has been documented in the context of preparing intermediates for agrochemicals. The amino acid derivative, 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid, is also commercially available, suggesting its use as a building block in peptide synthesis or as a precursor for other complex molecules.
The following table summarizes the basic properties of this compound and a related isomer, highlighting the type of data that is currently available.
| Property | This compound | 3-(2-Bromo-5-fluorophenyl)propanoic acid |
| Molecular Formula | C₉H₈BrFO₂ | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol | 247.06 g/mol |
| CAS Number | 1515827-32-3 | Not available |
| Physical Form | Not specified | Solid |
| Spectroscopic Data | Not publicly available | Vapor Phase IR available google.com |
Scope and Objectives of Current Scholarly Inquiry Pertaining to the Compound
Chemo- and Regioselective Synthesis Approaches
The synthesis of this compound necessitates precise control over the formation of the propanoic acid side chain and the placement of the halogen substituents on the aromatic ring.
Strategies for Carbon-Carbon Bond Formation at the Alpha-Position of the Propanoic Acid Moiety
The construction of the α-arylpropanoic acid structure is a cornerstone of the synthesis. One common strategy involves the hydroarylation of α,β-unsaturated carbonyl compounds. For instance, reactions of propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) can lead to the formation of 3-arylpropanoic acid derivatives. nih.gov In these reactions, the electrophilic species are believed to be O,C-diprotonated forms of the starting unsaturated acids or esters. nih.gov
Another established method is the Friedel-Crafts reaction, which can be used to introduce an acyl group that is then further elaborated to the propanoic acid moiety. For example, the synthesis of related 2-arylpropanoic acids has been achieved using toluene (B28343) and its derivatives as starting materials, followed by a series of reactions including acylation. google.com
Furthermore, the conversion of carboxylic acids over zeolite catalysts like ZSM-5 represents another pathway. researchgate.net In this process, ketonization of the carboxylic acid is a primary step, followed by aldol (B89426) condensation and subsequent reactions to form more complex structures. researchgate.net While not a direct route to the final product, the underlying principles of C-C bond formation are relevant.
Methodologies for Introducing Bromine and Fluorine Substituents on the Phenyl Ring
The regioselective introduction of bromine and fluorine onto the phenyl ring is critical for the synthesis of the target molecule. A versatile reagent for electrophilic fluorination is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). mdpi.com This reagent is known for its stability and broad functional group tolerance. mdpi.com It can be used to fluorinate a wide range of substrates, including 1,3-dicarbonyl compounds, with high yields and selectivity. mdpi.com For bromination, N-bromosuccinimide (NBS) is a commonly used reagent that can be employed under similar conditions to achieve selective bromination. mdpi.com
The synthesis can also start from precursors that already contain the desired halogen substituents. For example, the synthesis of related compounds has been achieved starting from 5-halogeno-2-methylbenzoxazole and an appropriate aromatic aldehyde. stackexchange.com This highlights the strategy of using readily available halogenated starting materials.
Modern Catalytic Approaches in Synthesis (e.g., Cross-Coupling Reactions for Arylation)
Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are instrumental in forming the aryl-carbon bond. While specific examples for this compound are not detailed in the provided results, the general applicability of these reactions to the synthesis of 2-arylpropanoic acids is well-established. These reactions would typically involve the coupling of a brominated and fluorinated aryl species (e.g., an aryl halide or triflate) with a propanoic acid-derived nucleophile.
Catalysis also plays a crucial role in other transformations. For instance, the synthesis of aryl sulfonyl fluorides from aryl boronic acids can be catalyzed by Bi(III) compounds in the presence of Selectfluor. mdpi.com This demonstrates the use of catalysis in introducing fluorine-containing functional groups.
Enantioselective Synthesis of this compound
The biological activity of many α-arylpropanoic acids is often associated with a single enantiomer. Therefore, the development of enantioselective synthetic methods is of paramount importance.
Asymmetric Catalysis in α-Arylpropanoic Acid Formation
Asymmetric catalysis offers an elegant approach to producing enantiomerically enriched α-arylpropanoic acids. One powerful technique is the kinetic resolution of racemic mixtures. For example, racemic 2-aryl-2-fluoropropanoic acids have been successfully resolved through enantioselective esterification. nih.gov This method utilizes a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM), in combination with an achiral alcohol and a coupling agent like pivalic anhydride (B1165640). nih.gov This process yields optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses. nih.gov The substitution of a fluorine atom at the α-position is particularly noteworthy as it prevents in vivo epimerization, which can lead to a loss of biological activity. nih.gov
Another approach involves the kinetic resolution of racemic 2-hydroxyarylketones by asymmetric esterification, which can also be catalyzed by (R)-benzotetramisole ((R)-BTM). researchgate.net This highlights the versatility of this class of catalysts in preparing chiral building blocks.
Chiral Auxiliary-Mediated Synthetic Routes
The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. These auxiliaries are temporarily incorporated into the molecule to direct a stereoselective transformation, after which they are cleaved to yield the desired enantiomerically enriched product. Pseudoephenamine has emerged as a practical chiral auxiliary for asymmetric synthesis, particularly in alkylation reactions to form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity and provide sharp NMR spectra, facilitating their purification and characterization. nih.gov
The asymmetric alkylation of oxazolidinones is another well-established method for preparing enantiomerically pure α-arylpropanoic acids. scilit.com Furthermore, chiral auxiliary-bound α-bromoacid derivatives can serve as versatile building blocks in asymmetric synthesis. rsc.org These derivatives are configurationally labile, allowing for dynamic resolutions such as dynamic kinetic resolution (DKR), dynamic thermodynamic resolution (DTR), and crystallization-induced dynamic resolution (CIDR) to be employed in the asymmetric synthesis of various heterocyclic compounds. rsc.org This strategy could be adapted for the synthesis of enantiomerically pure this compound.
Biocatalytic Routes to Enantiopure Isomers
The biological activity of chiral molecules like this compound often resides in a single enantiomer. Consequently, the development of methods to produce enantiomerically pure forms is of paramount importance. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful and environmentally benign approach for the kinetic resolution of racemic mixtures of 2-arylpropionic acids, a class of compounds to which this compound belongs.
The primary biocatalytic strategy for resolving racemic 2-arylpropionic acids is through enantioselective esterification or hydrolysis, catalyzed by enzymes such as lipases and esterases. conicet.gov.arresearchgate.net These enzymes can differentiate between the two enantiomers of the acid or its corresponding ester, preferentially catalyzing the reaction of one, which allows for the separation of the unreacted enantiomer from the product.
Enzymatic Kinetic Resolution:
Lipases, particularly from Candida antarctica (lipase B, CALB) and Candida rugosa (CRL), are widely employed for the kinetic resolution of profens. conicet.gov.arnih.gov For instance, in a typical resolution of a racemic 2-arylpropionic acid, the enzyme is used to catalyze the esterification of one enantiomer with an alcohol in a non-aqueous solvent. This results in a mixture of one enantiomer as an ester and the other as the unreacted acid, which can then be separated.
Research on various 2-arylpropionic acids has demonstrated the feasibility of this approach. For example, studies on ibuprofen (B1674241) and ketoprofen (B1673614) have shown high enantioselectivity. nih.govnih.gov While specific data for this compound is not extensively published, the principles from these analogous resolutions are directly applicable. The enantioselectivity and conversion rates are influenced by the choice of enzyme, solvent, and alcohol used in the esterification.
Whole-Cell Biocatalysis:
An advancement in this field is the use of whole-cell catalysts. nih.govfrontiersin.org This approach utilizes entire microbial cells containing the desired enzyme, which can be more cost-effective and stable than using isolated enzymes. nih.gov For the production of (S)-2-arylpropionic acids, engineered E. coli cells expressing specific esterases have been successfully used. nih.govfrontiersin.org These whole-cell systems can be reused for multiple cycles, further enhancing the sustainability of the process. nih.govnih.gov
Table 1: Representative Biocatalytic Resolution of 2-Arylpropionic Acids
| Enzyme Source | Substrate | Reaction Type | Enantiomeric Excess (ee) of Product | Conversion | Reference |
| Candida rugosa lipase (B570770) | Racemic Ketoprofen | Esterification | >99% for (S)-ester | ~47% | nih.gov |
| Candida antarctica lipase B | Racemic Flurbiprofen | Esterification | ~90% for (R)-ester | - | nih.gov |
| Engineered E. coli (Esterase) | Racemic Ketoprofen Ethyl Ester | Hydrolysis | 86% for (S)-acid | - | nih.govnih.gov |
This table presents typical results for related profens, illustrating the potential for resolving this compound.
Sustainable and Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for compounds like this compound is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental footprint of chemical manufacturing. rsc.org
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution.
Solvent-Free (Neat) Reactions:
Solvent-free reactions, where the reaction occurs between neat reactants without a solvent, can significantly reduce waste. cem.com These reactions are often facilitated by microwave irradiation, which can lead to shorter reaction times and improved yields. cem.com For the synthesis of profens, solvent-free esterification catalyzed by lipases has been explored, demonstrating the potential for greener production methods. researchgate.net
Aqueous-Phase Synthesis:
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of many organic compounds, including 2-arylpropionic acids, can be limited in water, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. google.com For example, the selective bromination of some aromatic acids has been successfully carried out in an aqueous medium. google.com
Atom Economy:
Developed by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comtaylorandfrancis.com A higher atom economy signifies a more efficient and less wasteful process.
The classic example illustrating the improvement in atom economy is the synthesis of ibuprofen. The original Boots process had an atom economy of only 40%, generating significant waste. The later BHC process, a three-step catalytic route, increased the atom economy to 77% (or over 99% with recycled reagents), showcasing the power of green chemistry principles. rsc.orgresearchgate.net
Table 2: Comparison of Atom Economy in Ibuprofen Synthesis
| Synthetic Route | Number of Steps | Atom Economy | Key Features | Reference |
| Boots Process | 6 | 40% | Utilizes stoichiometric reagents, significant waste | nih.gov |
| BHC Process | 3 | 77% | Catalytic steps, less waste, recyclable catalyst | rsc.orgnih.gov |
Applying these principles to the synthesis of this compound would involve designing a route that maximizes the incorporation of atoms from starting materials into the final product, for instance, through addition reactions rather than substitution or elimination reactions which inherently generate by-products.
Catalysis is a cornerstone of green chemistry, as catalytic reactions are typically more efficient and generate less waste than stoichiometric reactions.
Heterogeneous Catalysts:
The use of solid, heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and recycled. springerprofessional.de For esterification reactions, acid-activated clays (B1170129) like Indian bentonite (B74815) have been shown to be effective and eco-friendly catalysts. researchgate.net For the synthesis of 2-arylpropionic acids, palladium complexes supported on solid materials can be used for carbonylation reactions, a key step in some synthetic routes. mdpi.com
Biocatalysts:
As discussed in section 2.2.3, enzymes are highly efficient and selective catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments. nih.govfrontiersin.org Their use in the synthesis of this compound would not only enable the production of enantiopure isomers but also align with the principles of green chemistry by reducing energy consumption and the use of harsh reagents.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations such as the formation of esters and amides, as well as reduction and decarboxylation reactions.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound can readily undergo esterification. This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst. The general mechanism for the esterification of propanoic acids shows that increasing the reaction temperature and using a molar excess of the alcohol can lead to higher yields of the corresponding ester. researchgate.netrsc.org For instance, the esterification of propanoic acid with 1-propanol (B7761284) using sulfuric acid as a catalyst can achieve high conversion rates. researchgate.net Similarly, 2-(4-bromophenyl)-2-methylpropanoic acid can be converted to its methyl ester using methanol (B129727) and an acid catalyst. google.comgoogle.com
Amidation reactions, forming amides by reacting the carboxylic acid with an amine, are also feasible. These reactions often require activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents to facilitate the formation of the amide bond.
Table 1: Representative Esterification and Amidation Reactions
| Reaction | Reagents and Conditions | Product Type |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | Amine (e.g., Primary or Secondary Amine), Coupling Agent (e.g., DCC, EDC) or conversion to Acyl Chloride | Amide |
Reduction and Decarboxylation Pathways
The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is crucial to avoid unwanted side reactions on the halogenated aromatic ring.
Decarboxylation, the removal of the carboxyl group, is another potential transformation. A notable method is the palladium-catalyzed decarbonylative alkenylation, where benzoic acids react with terminal alkenes to form internal alkenes. organic-chemistry.org This suggests that under specific catalytic conditions, the propanoic acid moiety could potentially undergo decarboxylation coupled with other bond-forming processes.
Transformations Involving the Halogenated Aromatic Ring
The bromine and fluorine substituents on the phenyl ring are key sites for a variety of substitution and coupling reactions, significantly enhancing the synthetic utility of the molecule.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly involving the fluorine atom. The presence of the electron-withdrawing bromine atom and the carboxylic acid group can activate the ring for nucleophilic attack. nih.govlibretexts.org In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups. Given that fluorine is a good leaving group in SNAr reactions, it is the likely site for substitution by strong nucleophiles. For example, 5-bromo-2-fluoropyrimidine (B1268855) undergoes nucleophilic aromatic substitution at the fluoride (B91410) position. ossila.com
Electrophilic Aromatic Substitution on Substituted Aromatic Systems
Electrophilic aromatic substitution (EAS) on the substituted ring of this compound is governed by the directing effects of the existing substituents. masterorganicchemistry.commasterorganicchemistry.com The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-directing deactivator. The propanoic acid group is a meta-director. The interplay of these directing effects will determine the position of substitution for incoming electrophiles. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The activation or deactivation of the ring by these substituents will influence the reaction conditions required. masterorganicchemistry.com
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -F (Fluoro) | Activating (weakly) | Ortho, Para |
| -Br (Bromo) | Deactivating | Ortho, Para |
| -CH(CH₃)COOH (Propanoic acid) | Deactivating | Meta |
Metal-Catalyzed Cross-Coupling Reactions at Halogen Sites
The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. organic-chemistry.org The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. claremont.edu For instance, 5-bromo-2-fluoropyridine (B45044) has been successfully used in Suzuki couplings, reacting at the bromine position. ossila.com Similarly, the Heck reaction allows for the coupling of the aryl bromide with an alkene, also catalyzed by palladium. organic-chemistry.org These reactions are highly valuable for elaborating the molecular structure.
Table 3: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura Coupling | Boronic acid or ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, CsF) | Aryl-substituted product |
| Heck Reaction | Alkene (R'-CH=CH₂) | Pd catalyst, Base | Alkenyl-substituted product |
Reactions at the Alpha-Chiral Center
The presence of a stereocenter at the alpha-position of this compound gives rise to two enantiomers, (R)- and (S)-2-(5-bromo-2-fluorophenyl)propanoic acid. The reactivity at this center is of significant interest, particularly concerning the interconversion of these enantiomers and the synthesis of stereochemically pure derivatives.
Epimerization and Racemization Pathways
Epimerization, the change in the configuration at a single stereocenter, and racemization, the formation of an equal mixture of enantiomers from an enantiomerically enriched sample, are crucial aspects of the chemistry of 2-arylpropanoic acids.
The primary mechanism for the racemization of 2-arylpropanoic acids in non-biological systems involves the formation of an enolate intermediate under basic conditions. The alpha-proton is abstracted by a base, leading to a planar enolate which is achiral. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of both (R) and (S) enantiomers. The general mechanism is as follows:
Deprotonation: A base removes the acidic proton at the alpha-chiral center.
Enolate Formation: A planar, achiral enolate intermediate is formed.
Reprotonation: The enolate is protonated, leading to the formation of either the original enantiomer or its epimer.
In biological systems, the epimerization of 2-arylpropanoic acids, often referred to as profens, is a well-documented metabolic process. The (R)-enantiomer, which is generally less active or inactive as a cyclooxygenase (COX) inhibitor, can be converted to the more active (S)-enantiomer. nih.gov This chiral inversion is a unidirectional process from the (R)- to the (S)-enantiomer and proceeds through a coenzyme A (CoA) thioester intermediate. The key enzyme in this pathway is the 2-arylpropionyl-CoA epimerase. nih.gov The sequence of this metabolic inversion is:
Thioesterification: The carboxylic acid group of the (R)-enantiomer is activated to its CoA thioester.
Epimerization: The (R)-2-arylpropionyl-CoA is converted to the (S)-2-arylpropionyl-CoA by the epimerase enzyme.
Hydrolysis: The (S)-2-arylpropionyl-CoA is hydrolyzed to release the active (S)-enantiomer of the acid.
| Pathway | Conditions | Key Intermediates | Outcome |
| Chemical Racemization | Basic conditions | Enolate | Formation of a racemic mixture |
| Metabolic Epimerization | In vivo (biological systems) | 2-Arylpropionyl-CoA thioester | Unidirectional conversion of (R)- to (S)-enantiomer |
Stereoselective Derivatization
The synthesis of enantiomerically pure derivatives of this compound is essential for studying the specific biological activities of each enantiomer. Stereoselective derivatization can be achieved through various methods, with enzymatic resolutions being a prominent technique for profens.
Enzymatic kinetic resolution utilizes lipases, such as Candida rugosa lipase, to selectively esterify one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the esterified product. For example, in a dynamic kinetic resolution process, the racemization of the starting material is performed in situ along with the enantioselective enzymatic reaction. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. utep.edu
A typical enzymatic resolution for a profen might involve the following:
Enzyme: Candida rugosa lipase
Solvent: Organic solvent (e.g., toluene, hexane)
Acyl Acceptor: An alcohol (e.g., butanol)
The lipase will selectively catalyze the esterification of one enantiomer (e.g., the S-enantiomer) at a much higher rate than the other, leading to a mixture of the (S)-ester and the unreacted (R)-acid, which can then be separated.
Investigation of Reaction Mechanisms and Kinetics
Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.
Elucidation of Reaction Pathways using Spectroscopic and Computational Techniques
While specific studies on this compound are limited, the general approach to elucidating reaction pathways for similar compounds involves a combination of spectroscopic and computational methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used to monitor the progress of a reaction, identify intermediates, and determine the structure of products. For instance, in a derivatization reaction, the appearance of new signals corresponding to the derivative and the disappearance of the starting material signals can be tracked over time.
Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, intermediates, and products, providing crucial information for identifying species in a reaction mixture.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow the transformation of functional groups, such as the conversion of a carboxylic acid to an ester.
Computational Techniques:
Density Functional Theory (DFT): DFT calculations can be employed to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict the feasibility of a proposed mechanism. For other complex organic reactions, DFT has been used to investigate reaction mechanisms and determine rate-determining steps. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules, such as the conformational changes that may occur during a reaction.
Kinetic Isotope Effect Studies in Complex Reaction Systems
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.org The KIE is the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope (kL/kH). wikipedia.org
For reactions involving the alpha-chiral center of this compound, a primary deuterium (B1214612) KIE would be expected if the C-H bond at the alpha-position is broken in the rate-determining step, such as in the enolate formation during racemization. Replacing the alpha-proton with deuterium (D) would result in a slower reaction rate (kH/kD > 1).
| Type of KIE | Isotopic Substitution | Expected Value (kH/kD) | Mechanistic Implication |
| Primary | At the alpha-chiral center (C-H vs. C-D) | > 1 | C-H bond is broken in the rate-determining step. |
| Secondary | At a position adjacent to the reacting center | Close to 1 | The bond to the isotope is not broken in the rate-determining step, but hybridization changes may influence the rate. |
Although no specific KIE studies have been reported for this compound, the principles of KIE analysis are broadly applicable and would be invaluable in elucidating the mechanisms of its reactions. For instance, in enzymatic reactions, KIE studies can help to understand the nature of the transition state. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and spatial arrangement of atoms.
While 1D NMR spectra provide initial information on the chemical environments of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle. docbrown.infobas.bg
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is crucial for identifying which protons are directly attached to which carbon atoms. columbia.edulibretexts.orgyoutube.com It correlates ¹H and ¹³C nuclei that are separated by a single bond. libretexts.orgyoutube.com In the spectrum of this compound, this would reveal a cross-peak connecting the methine proton (CH) of the propanoic acid moiety to its corresponding carbon and the methyl protons (CH₃) to their carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range connectivity, typically over two to three bonds (²J and ³J couplings). columbia.edulibretexts.orgsdsu.edu This is vital for piecing together the molecular skeleton. For instance, the methyl protons would show a correlation to both the methine carbon and the carboxylic acid carbonyl carbon. Crucially, the methine proton would show correlations to the aromatic carbons C1, C2, and C6, establishing the connection between the propanoic acid side chain and the phenyl ring. columbia.edu
2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could show correlations between the methine proton of the side chain and the proton at the C6 position of the aromatic ring, providing insights into the preferred rotational conformation of the phenyl group relative to the propanoic acid chain.
A hypothetical assignment of the ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds, is presented below. np-mrd.orgchemicalbook.comchemicalbook.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Carboxyl (COOH) | ~11-12 (singlet, broad) | ~175-180 | C(α), C(β) |
| C(α)-H | ~3.8 (quartet) | ~45 | COOH, C(β), C1, C2, C6 |
| C(β)-H₃ | ~1.5 (doublet) | ~18 | C(α), C1 |
| C3-H | ~7.3 (doublet of doublets) | ~128 | C1, C5 |
| C4-H | ~7.5 (doublet of doublets) | ~134 | C2, C6 |
| C6-H | ~7.2 (triplet) | ~118 | C2, C4, C(α) |
| C1 | - | ~125 | C(α)-H, C(β)-H₃, C6-H |
| C2 (with F) | - | ~160 (doublet) | C3-H, C(α)-H |
| C5 (with Br) | - | ~122 | C4-H, C6-H |
While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid, crystalline form. Different crystalline forms of the same compound are known as polymorphs, and they can exhibit distinct physical properties. ssNMR is a powerful, non-destructive technique to identify and characterize these polymorphs. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, which are averaged out in solution, ssNMR can distinguish between different packing arrangements and intermolecular interactions, such as hydrogen bonding, in the crystal lattice of this compound.
Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its elemental composition and structure.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of a compound's molecular formula. For this compound (C₉H₈BrFO₂), HRMS would distinguish its exact mass from other combinations of atoms that might have the same nominal mass. A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine. fiveable.me Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). whitman.edu This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, that are separated by two mass units and have almost identical intensities, which is a clear diagnostic for the presence of a single bromine atom. fiveable.mewhitman.edu
Interactive Table 2: Predicted HRMS Isotopic Pattern for the Molecular Ion of this compound
| Ion Formula | Isotope Composition | Calculated Mass (Da) | Relative Abundance (%) |
| [C₉H₈⁷⁹BrFO₂]⁺ | Composed of the most abundant isotopes, including ⁷⁹Br | 245.9691 | 100.0 |
| [C₉H₈⁸¹BrFO₂]⁺ | Contains the heavier ⁸¹Br isotope | 247.9671 | 97.2 |
| [¹³CC₈H₈⁷⁹BrFO₂]⁺ | Contains one ¹³C atom | 246.9725 | 9.8 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce a series of daughter ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the original molecule. researchgate.netuni-halle.de For this compound, the fragmentation would likely be initiated by characteristic cleavages of the carboxylic acid group and the bond connecting the side chain to the aromatic ring. libretexts.orgyoutube.com
Common fragmentation pathways would include:
Loss of the carboxyl group: Cleavage of the bond between the alpha-carbon and the carbonyl carbon, leading to the loss of a COOH radical (45 Da).
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the parent ion.
Cleavage of the side chain: Fragmentation at the Cα-C(Ar) bond, leading to ions corresponding to the bromofluorophenyl moiety or the propanoic acid side chain.
Interactive Table 3: Plausible MS/MS Fragmentation Pathways for this compound
| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 246/248 | H₂O (18 Da) | 228/230 | Ion formed by dehydration |
| 246/248 | COOH (45 Da) | 201/203 | [Br-F-C₆H₃-CHCH₃]⁺ |
| 246/248 | CH₃CHCOOH (73 Da) | 173/175 | [Br-F-C₆H₃]⁺ |
| 201/203 | CH₃ (15 Da) | 186/188 | [Br-F-C₆H₃-CH]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide valuable information about the functional groups present and, in some cases, the molecular conformation. researchgate.netacs.org
For this compound, the spectra would be dominated by vibrations characteristic of the carboxylic acid group and the substituted benzene (B151609) ring. mdpi.com
Carboxylic Acid Vibrations: A very broad and strong absorption in the IR spectrum from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching mode of a hydrogen-bonded carboxylic acid dimer. docbrown.info A very intense and sharp C=O stretching vibration is expected around 1700-1725 cm⁻¹. docbrown.inforsc.org
Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.
C-X Vibrations: The vibrations associated with the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds are also expected, typically appearing in the fingerprint region of the spectrum (below 1300 cm⁻¹).
Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the symmetric C=O stretch and the aromatic ring breathing modes are typically strong and sharp, aiding in a complete vibrational analysis. researchgate.net
Interactive Table 4: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Notes |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | IR | Very broad and strong due to hydrogen bonding. docbrown.inforesearchgate.net |
| Aromatic C-H stretch | 3050 - 3150 | IR, Raman | Medium to weak intensity. |
| Aliphatic C-H stretch | 2850 - 2990 | IR, Raman | Medium intensity. |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | IR, Raman | Very strong and sharp in IR; strong in Raman. docbrown.info |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman | Multiple bands of variable intensity. |
| C-F stretch | 1100 - 1300 | IR | Strong intensity. |
| C-Br stretch | 500 - 650 | IR, Raman | Medium to strong intensity. |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govnih.gov The presence of a heavy atom, such as bromine in the case of this compound, is particularly advantageous for the determination of absolute stereochemistry through the phenomenon of anomalous dispersion. researchgate.net
When X-rays interact with electrons, the scattering can have a small, but measurable, out-of-phase component, known as anomalous scattering. This effect is more pronounced for heavier elements when the X-ray wavelength is near an absorption edge of the atom. By carefully measuring the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are equivalent in intensity for centrosymmetric crystals but can differ for non-centrosymmetric crystals of chiral molecules—the absolute structure can be determined. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment. researchgate.net
While no specific crystal structure for this compound has been publicly reported, the analysis would involve crystallizing a single enantiomer of the compound. The resulting crystal would be subjected to X-ray diffraction, and the collected data would be used to solve and refine the structure. The analysis would not only confirm the connectivity of the atoms but also establish the absolute configuration as either (R) or (S).
Table 1: Representative Crystallographic Data for a Hypothetical Crystal of (S)-2-(5-bromo-2-fluorophenyl)propanoic acid
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₈BrFO₂ |
| Formula Weight | 247.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| β (°) | 95.5 |
| Volume (ų) | 923.7 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.778 |
| Flack Parameter | 0.02(3) |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. No experimental data for this specific compound has been reported in the reviewed literature.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Stereochemical Assignment
Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. researchgate.net ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, a plot of this difference (Δε) versus wavelength, is unique for each enantiomer, with mirror-image spectra for the (R) and (S) forms.
For this compound, the chromophore is the substituted benzene ring. The electronic transitions of this aromatic system, typically observed in the ultraviolet (UV) region, give rise to Cotton effects in the ECD spectrum. The signs and magnitudes of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chromophore, and thus to the absolute configuration at the stereogenic center.
The stereochemical assignment using ECD is often achieved by comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration. researchgate.net This involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the ECD spectrum for, say, the (S)-enantiomer. A good match between the experimental spectrum of one of the enantiomers and the calculated spectrum for the (S)-configuration allows for the unambiguous assignment of the absolute configuration of that enantiomer.
Many non-steroidal anti-inflammatory drugs (NSAIDs) are 2-arylpropanoic acids, and it is well-established that their biological activity often resides in the (S)-enantiomer. nih.govnih.gov Chiroptical methods are routinely used in the study of these "profens" to confirm their stereochemistry. For this compound, one would expect characteristic Cotton effects related to the π→π* transitions of the phenyl ring. The presence of the bromo and fluoro substituents influences the electronic properties of the chromophore and thus the precise positions and intensities of the ECD bands.
Table 2: Hypothetical Electronic Circular Dichroism (ECD) Data for the Enantiomers of this compound in Methanol
| Enantiomer | Wavelength (nm) | Cotton Effect (Δε) |
| (+)-Enantiomer | ~270 | Positive |
| ~230 | Negative | |
| (-)-Enantiomer | ~270 | Negative |
| ~230 | Positive |
Note: The data in this table is hypothetical and based on the expected chiroptical properties of similar 2-arylpropanoic acids. It serves to illustrate the nature of ECD data. No experimental ECD spectra for this specific compound have been reported in the reviewed literature.
Computational and Theoretical Investigations of 2 5 Bromo 2 Fluorophenyl Propanoic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. It is used to optimize molecular geometries, predict spectroscopic signatures, and evaluate electronic properties. Studies on structurally related compounds, such as bromo- and fluoro-substituted phenyl derivatives, have demonstrated the utility of DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) for obtaining accurate theoretical data. nih.govicm.edu.pl
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of specific wavefunctions, or orbitals, that can extend over the entire molecule. pressbooks.publibretexts.org Among the most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Electronegativity (χ) | χ = -0.5 (EHOMO + ELUMO) | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | η = 0.5 (ELUMO - EHOMO) | Measures the resistance to change in electron distribution or charge transfer. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |
| These descriptors can be calculated using the energies of the HOMO and LUMO obtained from DFT calculations. mdpi.com |
DFT calculations are a reliable tool for predicting the spectroscopic properties of a molecule. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. Comparing this computed spectrum with an experimental one can help confirm the molecular structure and the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data. icm.edu.pl
For instance, theoretical investigations on related molecules like 2-(5-bromo-2-(2,2,2-trifluoroethoxy)phenyl)-5-aryl-1,3,4-oxadiazoles have shown a good correlation between vibrational frequencies calculated via DFT and those obtained from experimental FT-IR spectra. For 2-(5-bromo-2-fluorophenyl)propanoic acid, calculations would predict characteristic vibrational frequencies for the C=O stretch of the carboxylic acid, the C-Br and C-F stretches, and the aromatic ring vibrations.
Beyond global reactivity descriptors, DFT can be used to map the molecule's electrostatic potential (MEP). The MEP surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack. researchgate.net
Furthermore, DFT is employed to model chemical reactions by locating the transition state (TS) structures and calculating the associated activation energy barriers. This provides a quantitative measure of a reaction's feasibility and kinetics. For this compound, this could be applied to study its deprotonation, esterification, or other reactions involving the carboxylic acid group.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility and time-dependent behavior of molecules. nih.gov
The result is an energy landscape, a surface that shows the relative energies of all possible conformations. nih.gov The valleys on this landscape correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. For this compound, these calculations would identify the most stable spatial arrangement of the carboxylic acid group relative to the substituted phenyl ring, which is crucial for understanding its interactions with other molecules.
Reactions and molecular behavior are significantly influenced by the surrounding environment, especially the solvent. Computational models can account for these effects. A common approach is the use of a Polarizable Continuum Model (PCM) within DFT calculations, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govresearchgate.net
The solvent can alter the energy landscape by preferentially stabilizing certain conformers over others. For example, a polar solvent would likely stabilize conformers where the polar carboxylic acid group is more exposed. Solvation also impacts reactivity by stabilizing or destabilizing reactants, transition states, and products, thereby changing the energy barriers and reaction rates. Studies on similar compounds have shown that solvation can alter the values of calculated reactivity descriptors. researchgate.net
Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The supramolecular assembly of this compound in the solid state and in solution is governed by a variety of non-covalent interactions. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, are crucial in determining the compound's crystal structure, physical properties, and interactions with biological targets. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, provide valuable insights into the nature and strength of these interactions.
Halogen Bonding: The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. mdpi.com In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with the oxygen atoms of the carboxylic acid group or the fluorine atom of a neighboring molecule. DFT calculations are instrumental in identifying and characterizing these interactions, providing information on their geometry and energetic contribution to the supramolecular assembly. mdpi.com The interplay between hydrogen and halogen bonding can lead to the formation of complex and robust supramolecular architectures. mdpi.com
The combination of these intermolecular forces dictates the formation of specific supramolecular synthons, which are the building blocks of the crystal lattice. Understanding these synthons is a key aspect of crystal engineering, aiming to control the solid-state properties of pharmaceutical compounds. mdpi.com
Table 1: Potential Intermolecular Interactions in this compound and their Typical Interaction Energies
| Interaction Type | Donor | Acceptor | Estimated Energy (kJ/mol) |
| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 20-40 |
| Halogen Bond | C-Br | O=C, F | 5-20 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 5-15 |
| C-H···O/F Hydrogen Bond | C-H | O, F | 2-10 |
Development of Quantitative Structure-Property Relationship (QSPR) Models for Chemical Reactivity and Stability
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.gov For a compound like this compound, QSPR models can be developed to predict its chemical reactivity and stability, which are crucial parameters for its synthesis, formulation, and storage.
The development of a QSPR model involves several key steps:
Dataset compilation: A dataset of compounds structurally related to this compound with experimentally determined reactivity or stability data is required.
Descriptor calculation: A wide range of molecular descriptors for each compound in the dataset is calculated. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.
Model building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the property of interest.
Model validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.
For predicting the chemical reactivity of this compound, relevant descriptors would include those that capture the electronic effects of the bromo and fluoro substituents on the phenyl ring, such as Hammett constants or calculated atomic charges. The reactivity of the carboxylic acid group, for instance in esterification reactions, could be correlated with descriptors like the pKa value or the energy of the lowest unoccupied molecular orbital (LUMO).
For predicting chemical stability , such as susceptibility to degradation under specific conditions (e.g., hydrolysis, oxidation), descriptors related to bond dissociation energies, molecular orbital energies (HOMO-LUMO gap), and steric hindrance around the reactive centers would be important. For example, a QSPR model could predict the rate of decarboxylation or the susceptibility of the C-Br bond to cleavage.
The essence of the QSPR approach is to establish a correlative link between the molecular structure and a specific property. nih.gov While no specific QSPR models for this compound are publicly available, the methodology is well-established and has been successfully applied to various classes of organic compounds, including other non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Table 2: Examples of Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Class | Example Descriptors | Predicted Property |
| Constitutional | Molecular Weight, Number of Halogen Atoms | General Physical Properties |
| Topological | Wiener Index, Kier & Hall Shape Indices | Solubility, Boiling Point |
| Geometrical | Molecular Surface Area, Molecular Volume | Crystal Lattice Energy |
| Quantum-Chemical | HOMO/LUMO Energies, Atomic Charges, Dipole Moment | Reactivity, Stability, pKa |
2 5 Bromo 2 Fluorophenyl Propanoic Acid As a Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Chiral Auxiliaries and Ligands
While direct evidence for the use of 2-(5-bromo-2-fluorophenyl)propanoic acid in the synthesis of chiral auxiliaries is not extensively documented in publicly available literature, the synthesis of chiral ligands from structurally related arylpropanoic acids is a well-established strategy in asymmetric catalysis. nih.govmdpi.com Chiral ligands are crucial for the enantioselective synthesis of a wide range of molecules. nih.govrsc.org The development of practical synthetic routes to chiral ligands is an active area of research. nih.gov For instance, chiral 2-aryl-2-fluoropropanoic acids have been prepared through kinetic resolution, a method that separates enantiomers, to furnish optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses. nih.gov This highlights the potential of fluorinated arylpropanoic acids as precursors for chiral molecules. nih.gov
The synthesis of chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts has been described, and these have been successfully applied in enantioselective Michael additions. rsc.org Furthermore, chiral hydroxamic acid ligands have gained significant attention for their ability to provide exceptional stereochemical control in asymmetric synthesis. mdpi.com The synthesis of chiral coordination polymers has also been achieved using a chiral dicarboxylic acid ligand, demonstrating the creation of complex helical structures. researchgate.net These examples, while not directly employing this compound, illustrate the broader utility of chiral acids in creating sophisticated, stereochemically defined structures for catalysis and materials science.
Role in the Construction of Advanced Pharmaceutical Intermediates and Scaffolds
The 2-arylpropanoic acid motif is a well-known scaffold in medicinal chemistry, most notably as the core structure of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com The introduction of fluorine and bromine atoms onto this scaffold can significantly modulate the compound's physicochemical and biological properties. Fluorine can enhance metabolic stability and binding affinity, while bromine provides a handle for further synthetic transformations, such as cross-coupling reactions. nbinno.com
Although direct synthesis of marketed drugs from this compound is not prominently reported, its derivatives and related structures are recognized as important pharmaceutical intermediates. bldpharm.comsalvavidaspharma.comshreemlifesciences.comevonik.com For example, 5-bromo-2-fluoropyridine (B45044), a structurally similar building block, has been used as a scaffold for active pharmaceutical ingredients (APIs) targeting neuropeptide Y receptors, the main protease of SARS-CoV-2, and indoleamine-2,3-dioxygenase-1 for cancer immunotherapy. ossila.com The differential reactivity of the bromine and fluorine substituents allows for selective modifications, making such compounds versatile intermediates. ossila.com
The synthesis of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid has been explored to develop NSAIDs with potentially lower gastric ulcerogenic activity. researchgate.netnih.gov This demonstrates the value of modifying the phenylpropanoic acid scaffold to improve therapeutic profiles. Furthermore, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their antibacterial activity, with some showing excellent potency against both Gram-positive and Gram-negative bacteria. nih.gov
The following table provides examples of related bromo-fluoro phenyl compounds and their applications or potential as pharmaceutical intermediates.
| Compound/Intermediate | CAS Number | Potential Application/Significance |
| 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid | 1266784-23-9 | Pharmaceutical Intermediate bldpharm.com |
| 2-(2-bromo-5-fluorophenyl)propanoic acid | 1515827-32-3 | Chemical Synthesis, Life Science, Material Science sigmaaldrich.comsigmaaldrich.com |
| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 461432-22-4 | Intermediate for Dapagliflozin shreemlifesciences.com |
| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 | Intermediate for Dapagliflozin shreemlifesciences.com |
| (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | 915095-85-1 | Intermediate for Empagliflozin shreemlifesciences.com |
| 5-Bromo-2-fluoropyridine | 766-11-0 | Scaffold for APIs in drug discovery ossila.com |
Applications in the Synthesis of Specialty Chemicals and Functional Materials
The unique electronic properties imparted by the fluorine and bromine substituents on the aromatic ring of this compound and its derivatives make them attractive building blocks for specialty chemicals and functional materials. For instance, fluorinated and brominated compounds are widely used in the synthesis of agrochemicals, liquid crystals, and polymers.
5-Bromo-2-fluorotoluene, a related compound, is considered a versatile building block for both drug discovery and chemical synthesis. nbinno.com The bromine atom can serve as a leaving group in nucleophilic substitution reactions, while the fluorine atom can enhance properties like lipophilicity and metabolic stability in target molecules. nbinno.com Similarly, 5-bromo-2-fluoropyridine is not only a scaffold for pharmaceuticals but also an ideal building block for semiconductors used in OLED applications due to its aromaticity and electron-deficient nature. ossila.com The synthesis of a host material for OLEDs has been reported using this building block. ossila.com
While specific applications of this compound in this domain are not widely detailed, the known applications of its structural analogues suggest its potential utility. The presence of both a carboxylic acid and a reactive aryl bromide functionality allows for its incorporation into polymeric structures or for its surface modification of materials.
Stereocontrolled Synthesis of Analogues and Derivatives of Research Interest
The stereocontrolled synthesis of analogues and derivatives of this compound is of significant interest for creating enantiomerically pure compounds for biological evaluation and as chiral building blocks. Asymmetric synthesis of fluorinated derivatives of aromatic amino acids has been achieved using a chiral Ni(II) complex, yielding products with high diastereomeric and enantiomeric purity. beilstein-journals.org This methodology could potentially be applied to the synthesis of chiral derivatives of this compound.
The synthesis of chiral 2-aryl-2-fluoropropanoic acids, including a fluorinated analogue of ibuprofen (B1674241), has been accomplished through kinetic resolution using an enantioselective esterification process. nih.gov This method provides a practical approach to obtaining optically active α-fluorinated carboxylic acids. nih.gov Another approach involves the auxiliary-directed stereoselective alkylation of phenylpropionamides to produce enantiomerically pure (2S)-2-(hydroxymethylphenyl) propionic acids. mdpi.com
The development of methods for the synthesis of chiral building blocks is crucial for medicinal chemistry. mdpi.com The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives with specific stereoconfigurations has led to the discovery of potent antibacterial agents. nih.gov These examples underscore the importance of stereocontrol in the synthesis of biologically active molecules derived from arylpropanoic acids.
The table below summarizes some research findings related to the stereocontrolled synthesis of arylpropanoic acid derivatives.
| Research Focus | Key Findings | Reference |
| Asymmetric synthesis of fluorinated amino acids | Use of a chiral Ni(II) complex to achieve high diastereomeric and enantiomeric purity. beilstein-journals.org | beilstein-journals.org |
| Kinetic resolution of 2-aryl-2-fluoropropanoic acids | Enantioselective esterification to produce optically active acids and esters. nih.gov | nih.gov |
| Enantioselective synthesis of (2S)-2-(hydroxymethylphenyl) propionic acids | Auxiliary-directed stereoselective alkylation followed by hydrolysis. mdpi.com | mdpi.com |
| Synthesis of chiral antibacterial agents | Stereospecific synthesis of 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. nih.gov | nih.gov |
Emerging Research Areas and Future Perspectives for 2 5 Bromo 2 Fluorophenyl Propanoic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex small molecules is undergoing a revolution, moving from traditional batch processes to continuous flow chemistry and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for rapid library synthesis. For a molecule like 2-(5-bromo-2-fluorophenyl)propanoic acid, this integration is a key area of future development.
Recent advancements have produced next-generation small molecule synthesizers capable of operating at speeds an order of magnitude faster than previous systems. chemrxiv.org These platforms automate iterative cross-coupling reactions, which are fundamental to modifying the aryl-bromide bond of the target compound. The process involves robotic handling of reagents, automated purification steps (often incorporating techniques like solid-phase extraction), and integrated analytical verification. chemrxiv.org A key advantage is the ability to rapidly generate a diverse library of derivatives by systematically varying the coupling partners, a process that is slow and labor-intensive in traditional synthesis. chemrxiv.org
| Platform Feature | Advantage for Synthesizing Derivatives | Reference |
| Automated Cross-Coupling | Enables rapid, iterative Suzuki or other coupling reactions at the bromide position. | chemrxiv.org |
| Integrated Purification | Eliminates manual workup, decoupling product solubility from the purification process. | chemspider.com |
| Flow Chemistry | Allows for precise control of temperature, pressure, and reaction time, improving yield and purity. | |
| Rapid Iteration | Facilitates high-throughput synthesis of analogues for screening and optimization. | chemrxiv.org |
The application of these automated systems would allow researchers to explore the chemical space around this compound with unprecedented efficiency, accelerating the discovery of new functional molecules. chemrxiv.org
Exploration of Novel Catalytic Systems for its Transformations
The reactivity of this compound is largely defined by its functional groups: the carboxylic acid, the aryl-bromide, and the potential for reactions at the carbon alpha to the carboxyl group. Developing novel catalytic systems to selectively transform these sites is a major area of research.
One significant challenge is the synthesis of enantiomerically pure forms of the compound, as the alpha-carbon is a stereocenter. Research into related 2-aryl-2-fluoropropanoic acids has demonstrated the efficacy of kinetic resolution using chiral acyl-transfer catalysts. nih.gov For instance, (+)-benzotetramisole (BTM) has been successfully used with pivalic anhydride (B1165640) to separate racemic mixtures, affording optically active carboxylic acids and their corresponding esters with high enantiomeric excess. nih.gov This catalytic approach provides a viable pathway to the chiral derivatives of this compound, which are often required for biological applications.
Furthermore, the bromine atom is a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. ossila.com Future research will likely focus on developing catalysts that are more active, stable, and tolerant of the other functional groups in the molecule, enabling the introduction of complex substituents without the need for protecting groups. Another catalytic method involves the hydrogenation of related unsaturated precursors using catalysts like rhodium-on-charcoal to yield the propanoic acid side chain. chemicalbook.com
Advanced Analytical Methods for its Study in Complex Chemical Systems
As derivatives of this compound are explored for use in complex environments like biological systems, advanced analytical methods become crucial for their detection and characterization.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool, particularly for chiral separations. The use of specialized chiral columns, such as a CHIRALPAK OJ-H, allows for the baseline resolution of enantiomers, which is essential for studying their differential biological activities. nih.gov
Mass spectrometry (MS) is another cornerstone technique. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming elemental composition. nih.gov A more advanced technique, ion mobility-mass spectrometry (IM-MS), separates ions based on their size and shape (their collision cross-section, or CCS) in addition to their mass-to-charge ratio. Computational tools can predict CCS values for different isomers and adducts, which can then be compared to experimental data to aid in structural identification, especially in complex mixtures where isomers might co-exist. uni.lu For analysis within biological matrices, techniques like Extracted Ion Chromatogram (XIC) analysis from liquid chromatography-mass spectrometry (LC-MS) data allow for the sensitive and selective quantification of the compound and its metabolites. sigmaaldrich.com
| Analytical Technique | Application for this compound | Reference |
| Chiral HPLC | Separation and quantification of individual enantiomers. | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm molecular formula. | nih.gov |
| Ion Mobility-Mass Spectrometry (IM-MS) | Differentiation of isomers based on shape (Collision Cross Section). | uni.lu |
| LC-MS with XIC | Detection and quantification in complex biological samples (e.g., plasma, tissue). | sigmaaldrich.com |
Interdisciplinary Research Directions in Chemical Biology (focus on tool compounds and probes)
The structure of this compound makes it an attractive scaffold for developing tool compounds and molecular probes in chemical biology. These tools are designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function.
Research on structurally related propanoic acid derivatives has shown their potential as scaffolds for potent and selective inhibitors or modulators of biological targets. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising antiproliferative agents targeting SIRT2 and the epidermal growth factor receptor (EGFR) in lung cancer models. mdpi.com Similarly, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been discovered as a new class of antagonists for GPR34, a G protein-coupled receptor implicated in pain signaling pathways. researchgate.net
The this compound core can be systematically modified to create focused libraries for screening against various targets. The bromine atom serves as a key functionalization point for introducing reporter tags (like fluorophores or biotin) or linking moieties for activity-based protein profiling, turning the parent molecule into a versatile probe for exploring biological systems.
Computational Design and Optimization of Related Chemical Entities for Targeted Synthesis
Computational chemistry offers powerful tools to guide the synthesis and optimization of new molecules based on the this compound scaffold. By modeling the interactions between potential derivatives and a target protein, researchers can prioritize which compounds to synthesize, saving significant time and resources.
Molecular docking is a key computational technique used in this context. It predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. mdpi.com For instance, in silico docking studies have been used to successfully predict how propanoic acid derivatives bind to the active sites of targets like SIRT2 and EGFR, identifying key interactions with conserved amino acid residues. mdpi.com
Beyond docking, computational methods can predict various physicochemical properties of designed molecules, such as solubility, lipophilicity (e.g., XlogP), and metabolic stability. uni.lu This allows for the in silico optimization of drug-like properties before any laboratory synthesis is undertaken. This "design-synthesize-test" cycle, heavily informed by computational modeling, is becoming a standard paradigm in modern medicinal chemistry and materials science, and it represents a significant future direction for leveraging the full potential of the this compound scaffold.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(5-bromo-2-fluorophenyl)propanoic acid with high purity?
Methodological Answer:
A common approach involves coupling reactions using halogenated aromatic precursors. For example, bromo-fluorophenyl intermediates (e.g., 5-bromo-2-fluorophenylacetic acid, CAS 883514-21-4 ) can be functionalized via nucleophilic substitution or cross-coupling reactions. Optimizing reaction conditions (e.g., temperature, catalyst selection) is critical to minimize byproducts. Post-synthesis purification using column chromatography or recrystallization ensures >95% purity, as demonstrated for structurally similar compounds like 3-(5-bromo-2-fluorophenyl)propanoic acid (CAS 881189-58-8, 97% purity) .
Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- HPLC : Quantify purity using reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- NMR Spectroscopy : Confirm substitution patterns via H and C NMR. For example, fluorine-induced splitting in aromatic protons distinguishes ortho/para substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHBrFO: theoretical 257.96 g/mol) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Related bromo-fluorophenol derivatives (e.g., 4-bromo-2-fluorophenol) show sensitivity to heat and light, with decomposition observed at >25°C . For long-term storage, lyophilization under inert gas (argon/nitrogen) is recommended .
Advanced: How can enantiomeric resolution be achieved if chirality is introduced during synthesis?
Methodological Answer:
If asymmetric synthesis produces enantiomers, employ chiral HPLC (e.g., Chiralpak IA column) or derivatization with chiral auxiliaries (e.g., Mosher’s reagent). For example, (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid (PubChem CID 135519791) was resolved using chiral stationary phases, with retention times correlated to stereochemistry .
Advanced: How to address contradictory data in biological activity assays involving this compound?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., solvent effects, cell line variability). Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM).
- Control Experiments : Use structurally analogous compounds (e.g., 2-(4-ethylphenyl)propanoic acid, CAS 3585-52-2) to isolate substituent-specific effects .
- Metabolic Stability Testing : Assess compound half-life in biological matrices (e.g., liver microsomes) to rule out rapid degradation .
Advanced: What experimental designs are optimal for studying its interactions with protein targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) using immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Model interactions with target receptors (e.g., COX-2) to predict binding modes. For example, derivatives of 2-(hexadecanoylamino)propanoic acid showed altered enzyme activity via membrane fluidity modulation .
Advanced: How to investigate its metabolic pathways in vitro?
Methodological Answer:
- Hepatocyte Incubations : Incubate with primary hepatocytes and analyze metabolites via LC-MS/MS.
- Isotopic Labeling : Use C-labeled analogs to trace metabolic intermediates .
- CYP450 Inhibition Assays : Identify cytochrome P450 isoforms involved using recombinant enzymes (e.g., CYP3A4, CYP2D6) .
Advanced: What strategies resolve discrepancies in solubility measurements across studies?
Methodological Answer:
- Standardized Solvent Systems : Report solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C.
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew results.
- Reference to Analogous Compounds : Compare with 2-(4-methylphenyl)propanoic acid (NIST Data 69), which has well-documented solubility profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
